N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB02-JQ1 is a potent and specific proteolysis targeting chimera (PROTAC) that specifically degrades bromodomain-containing protein 4 (BRD4). It acts as a molecular glue, promoting the degradation of BRD4 without affecting bromodomain-containing protein 2 (BRD2) or bromodomain-containing protein 3 (BRD3) . The compound is known for its enhanced stability and durability in facilitating protein degradation within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
KB02-JQ1 is synthesized through a bifunctional approach, combining the ubiquitin E3 ligase ligand KB02 with the bromodomain inhibitor JQ1 via a linker . The synthesis involves covalent modification of the E3 ligase DCAF16, which promotes BRD4 degradation . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of KB02-JQ1 involves large-scale synthesis using automated chemical reactors. The process includes precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
KB02-JQ1 undergoes several types of chemical reactions, including:
Covalent Modification: It covalently modifies the E3 ligase DCAF16.
Degradation: Promotes the degradation of BRD4 in a concentration-dependent manner.
Common Reagents and Conditions
Reagents: DMSO, PEG, Tween 80, and saline.
Conditions: Controlled temperature and pH, typically involving incubation periods of 24 hours.
Major Products
The major product formed from these reactions is the degraded BRD4 protein, which is selectively targeted by KB02-JQ1 .
Scientific Research Applications
KB02-JQ1 has a wide range of scientific research applications, including:
Mechanism of Action
KB02-JQ1 exerts its effects by covalently modifying the E3 ligase DCAF16, thereby promoting the degradation of BRD4 . The compound forms a complex with the ubiquitin E3 ligase ligand KB02 through a linker, resulting in the formation of KB02-JQ1 . This complex facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 .
Comparison with Similar Compounds
Similar Compounds
KB02-SLF: Another bifunctional compound that targets FKBP12 but does not degrade BRD4.
(+)-JQ1: A bromodomain inhibitor that does not promote degradation but inhibits BRD4 activity.
Uniqueness
KB02-JQ1 is unique in its ability to selectively degrade BRD4 without affecting BRD2 or BRD3 . This selective degradation is achieved through the covalent modification of DCAF16, which is not observed with other similar compounds .
Properties
IUPAC Name |
N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYDTXOEVAZGI-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43Cl2N7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.